6-(6-Chloropyridin-3-yl)nicotinic acid
Description
6-(6-Chloropyridin-3-yl)nicotinic acid (IUPAC name: 6-chloropyridine-3-carboxylic acid), also referred to as 6-chloronicotinic acid (6-CNA), is a heterocyclic compound with the molecular formula C₆H₄ClNO₂. It consists of a pyridine ring substituted with a chlorine atom at the 6-position and a carboxylic acid group at the 3-position. This compound is a key intermediate in agrochemical and pharmaceutical synthesis, particularly for neonicotinoid insecticides like imidacloprid and its derivatives . Its reactivity at the chlorine and carboxylic acid positions enables diverse functionalization, making it a versatile building block in organic chemistry.
Properties
Molecular Formula |
C11H7ClN2O2 |
|---|---|
Molecular Weight |
234.64 g/mol |
IUPAC Name |
6-(6-chloropyridin-3-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-4-2-7(5-14-10)9-3-1-8(6-13-9)11(15)16/h1-6H,(H,15,16) |
InChI Key |
LWZOFYPRMXETLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Chloropyridin-3-yl)nicotinic acid typically involves the reaction of 6-chloropyridine with nicotinic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of a carbon-carbon bond between the two aromatic rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(6-Chloropyridin-3-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
6-(6-Chloropyridin-3-yl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(6-Chloropyridin-3-yl)nicotinic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to nicotinic acetylcholine receptors, which are involved in neurotransmission. This binding can modulate the activity of these receptors, leading to various physiological effects .
Comparison with Similar Compounds
Key Differences :
- Electron-withdrawing vs. Electron-donating groups : The chlorine atom in 6-CNA is electron-withdrawing, enhancing the electrophilicity of the pyridine ring, whereas methyl and phenyl groups are electron-donating, reducing reactivity .
- Solubility : 6-CNA (logP ~1.2) is less lipophilic than 6-phenylnicotinic acid (logP ~2.5) but more soluble in polar solvents due to the carboxylic acid group .
6-Chloronicotinic Acid
6-Phenylnicotinic Acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
